6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide
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Overview
Description
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide is a complex organic compound characterized by its unique structure, which includes a dioxo-isoindole moiety and a methoxyphenyl carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide typically involves multiple steps. One common method starts with the preparation of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl chloride, which is then reacted with 2-methoxyphenyl isothiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and stringent quality control measures ensures the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamothioyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl chloride
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide |
InChI |
InChI=1S/C22H23N3O4S/c1-29-18-12-7-6-11-17(18)23-22(30)24-19(26)13-3-2-8-14-25-20(27)15-9-4-5-10-16(15)21(25)28/h4-7,9-12H,2-3,8,13-14H2,1H3,(H2,23,24,26,30) |
InChI Key |
AYISYZSRISHDLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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